

In-Depth Technical Guide to Buddlenoid A: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buddlenoid A, a naturally occurring flavonol glycoside, has garnered interest in the scientific community for its potential therapeutic applications. Isolated from Buddleja coriacea, this compound exhibits notable biological activities, including tyrosinase inhibition, and potential anti-inflammatory and antimicrobial properties. This technical guide provides a comprehensive overview of the known physical, chemical, and biological characteristics of **Buddlenoid A**, intended to support further research and development efforts.

Physical and Chemical Properties

Buddlenoid A is a powder with the molecular formula C30H26O13 and a molecular weight of 594.5 g/mol .[1] While specific details regarding its melting and boiling points are not extensively documented in publicly available literature, its solubility has been established in several organic solvents.

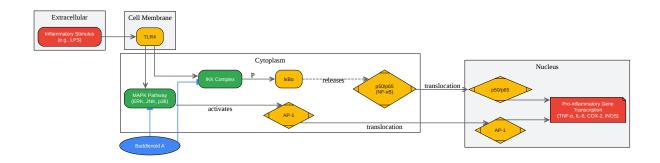
Table 1: Physical and Chemical Properties of Buddlenoid A

Property	Value	Source
Molecular Formula	C30H26O13	[1]
Molecular Weight	594.5 g/mol	[1]
Physical Description	Powder	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	_
CAS Number	142750-32-1	[1]

Biological Activities and Mechanism of Action

Buddlenoid A has demonstrated several key biological activities, positioning it as a compound of interest for further investigation.

Tyrosinase Inhibition


Buddlenoid A has been identified as a tyrosinase inhibitor.[2] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for agents aimed at treating hyperpigmentation disorders. Kinetic studies of similar flavonoid compounds suggest that they can act as competitive or mixed-type inhibitors of tyrosinase.[3][4][5][6] The precise kinetics of **Buddlenoid A**'s interaction with tyrosinase, however, require further specific investigation.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory mechanism of **Buddlenoid A** are limited, its structural similarity to other kaempferol glycosides allows for the postulation of a likely signaling pathway. Kaempferol and its glycosides have been shown to exert anti-inflammatory effects by modulating key signaling cascades, primarily the NF-kB and MAPK pathways.[7][8][9][10][11] These pathways are central to the inflammatory response, controlling the expression of proinflammatory cytokines and enzymes such as COX-2 and iNOS.

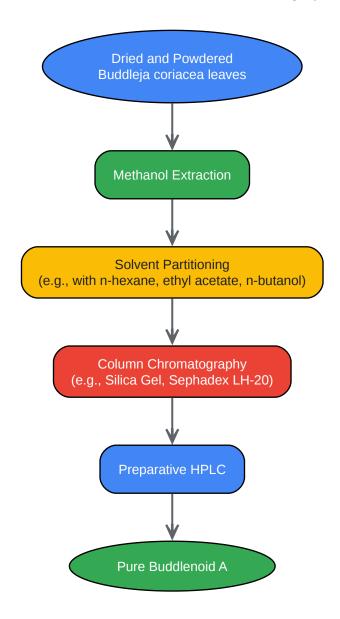
Based on this, a putative anti-inflammatory signaling pathway for **Buddlenoid A** is proposed below.

Click to download full resolution via product page

Caption: Putative anti-inflammatory signaling pathway of **Buddlenoid A**.

Antimicrobial Activity

Extracts from Buddleja coriacea have shown activity against various pathogenic microbial strains.[12][13] Flavonoids, the class of compounds to which **Buddlenoid A** belongs, are known to exert antimicrobial effects through various mechanisms. These include disruption of the bacterial cell membrane, inhibition of nucleic acid synthesis, and inhibition of bacterial enzyme function.[14][15][16][17] The lipophilicity of flavonoids is a key factor in their ability to interact with and disrupt bacterial cell membranes.[17]


Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of **Buddlenoid A** are crucial for reproducible research. The following sections outline generalized procedures based on common practices for similar natural products.

Isolation of Buddlenoid A from Buddleja coriacea

A general workflow for the isolation of **Buddlenoid A** from plant material is depicted below. This process typically involves extraction, fractionation, and chromatographic purification.

Click to download full resolution via product page

Caption: General workflow for the isolation of **Buddlenoid A**.

Tyrosinase Inhibition Assay

The inhibitory effect of **Buddlenoid A** on tyrosinase activity can be determined spectrophotometrically using L-DOPA as a substrate.

- · Preparation of Solutions:
 - Prepare a stock solution of Buddlenoid A in a suitable solvent (e.g., DMSO).
 - Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
 - Prepare a solution of L-DOPA in phosphate buffer.
- Assay Procedure:
 - In a 96-well plate, add phosphate buffer, tyrosinase solution, and varying concentrations of Buddlenoid A.
 - Pre-incubate the mixture at a specified temperature (e.g., 25 °C) for a set time (e.g., 10 minutes).
 - Initiate the reaction by adding the L-DOPA solution.
 - Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
 - Kojic acid can be used as a positive control.
- Data Analysis:
 - Calculate the percentage of tyrosinase inhibition for each concentration of Buddlenoid A.
 - Determine the IC50 value, which is the concentration of **Buddlenoid A** that inhibits 50% of the enzyme activity.
 - Conduct kinetic studies by varying the concentrations of both the substrate (L-DOPA) and the inhibitor (Buddlenoid A) to determine the mode of inhibition (e.g., competitive, noncompetitive, or mixed-type) and the inhibition constant (Ki).

Antimicrobial Susceptibility Testing

The antimicrobial activity of **Buddlenoid A** can be assessed using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

· Preparation of Inoculum:

- Grow the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase.
- Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
- Assay Procedure:
 - In a 96-well plate, prepare serial two-fold dilutions of **Buddlenoid A** in the appropriate broth medium.
 - Add the standardized bacterial inoculum to each well.
 - Include positive controls (broth with inoculum, no inhibitor) and negative controls (broth only). A standard antibiotic (e.g., ampicillin) can be used as a reference.
 - Incubate the plate at 37 °C for 18-24 hours.
- Determination of MIC:
 - The MIC is the lowest concentration of **Buddlenoid A** that completely inhibits the visible growth of the microorganism.

Conclusion

Buddlenoid A presents a promising scaffold for the development of new therapeutic agents, particularly in the areas of dermatology, inflammation, and infectious diseases. This guide summarizes the current knowledge of its physical, chemical, and biological properties. Further research is warranted to fully elucidate its mechanisms of action, determine its full pharmacokinetic and toxicological profiles, and explore its potential in preclinical and clinical studies. The provided experimental frameworks offer a starting point for researchers to build upon in their investigations of this intriguing natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. jetir.org [jetir.org]
- 2. An Updated Review of Tyrosinase Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tyrosinase Inhibition and Kinetic Details of Puerol A Having But-2-Enolide Structure from Amorpha fruticosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation [mdpi.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway | Semantic Scholar [semanticscholar.org]
- 8. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial activity of flavonoids PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Quantitative Relationship and Mechanism of Plant Flavonoids to Gram-Positive Bacteria PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to Buddlenoid A: Physical, Chemical, and Biological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3027900#physical-and-chemical-properties-of-buddlenoid-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com